molecular formula C19H19NOS B315438 1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

Cat. No. B315438
M. Wt: 309.4 g/mol
InChI Key: NBJSYTGLGDBHFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine is an aromatic amine.

Scientific Research Applications

Potential Anticonvulsant Agents

A series of novel Schiff bases, including derivatives similar to the chemical structure , were synthesized and evaluated for anticonvulsant activity. Compounds like these have shown promise in seizures protection and exhibit significant protective index in animal models (Pandey & Srivastava, 2011).

Chemosensor Applications

Compounds structurally related to 1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine have been identified as highly selective chemosensors. For instance, a derivative was found to be an effective sensor for Ag(+) ion, demonstrating strong fluorescent enhancement upon binding, which indicates its potential in metal ion detection (Tharmaraj, Devi, & Pitchumani, 2012).

Catalytic Applications

Related Schiff base ligands have been synthesized and applied in catalytic processes. They show potential in forming complexes with various metals, which could be useful in various chemical reactions (Pedras et al., 2007).

Antimicrobial Properties

Derivatives of similar chemical structure have been synthesized and evaluated for their antimicrobial activities. These compounds exhibited variable degrees of antibacterial and antifungal activities, indicating potential use in the development of new antimicrobial agents (Visagaperumal et al., 2010).

Pharmaceutical Research

Compounds with a structure similar to the chemical have been explored in pharmaceutical research, particularly in the development of new drugs with selective pharmacology, such as dual serotonin and noradrenaline reuptake inhibition (Whitlock, Blagg, & Fish, 2008).

Photocytotoxicity and Imaging

Derivatives of 1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine have been synthesized and their photocytotoxic properties examined. These complexes have been studied for their ability to interact with DNA and generate reactive oxygen species under red light, indicating potential applications in medical imaging and photodynamic therapy (Basu et al., 2014).

properties

Product Name

1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

Molecular Formula

C19H19NOS

Molecular Weight

309.4 g/mol

IUPAC Name

1-(4-phenylmethoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C19H19NOS/c1-2-5-17(6-3-1)15-21-18-10-8-16(9-11-18)13-20-14-19-7-4-12-22-19/h1-12,20H,13-15H2

InChI Key

NBJSYTGLGDBHFD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CS3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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